2-Bromo-3-methylbenzaldehyde is a highly specialized, di-ortho-substituted aromatic building block characterized by its adjacent aldehyde, bromine, and methyl functional groups. In industrial and advanced laboratory procurement, this compound is primarily selected for its unique steric profile rather than simple reactivity. The aldehyde provides a versatile handle for reductive aminations and condensations, while the ortho-bromine enables transition-metal-catalyzed cross-couplings. Crucially, the 3-methyl group introduces significant steric hindrance directly adjacent to the coupling site. This precise spatial arrangement is mandatory for restricting bond rotation in the synthesis of axially chiral biaryls, inducing conformational strain in heterocyclic precursors, and satisfying the rigid binding pocket requirements of modern atropisomeric pharmaceuticals such as KRAS and CBP/EP300 inhibitors [1].
Attempting to substitute 2-bromo-3-methylbenzaldehyde with the more common 2-bromobenzaldehyde fundamentally compromises downstream applications that rely on steric hindrance. Without the 3-methyl group, cross-coupled biaryl products suffer from free rotation, resulting in a complete loss of axial chirality (atropisomerism) required for specialized ligands and drugs [1]. Conversely, substituting with 3-methylbenzaldehyde eliminates the cross-coupling halogen handle entirely, preventing the formation of critical C-C or C-N bonds at the 2-position. Furthermore, utilizing regioisomers like 2-bromo-5-methylbenzaldehyde fails because the methyl group is located too far from the reaction center to provide the necessary ortho-steric bulk, rendering it useless for applications requiring precise conformational locking or ring-strain induction [2].
In the synthesis of tetra-ortho-substituted biaryls, the steric bulk of the 3-methyl group is essential for locking the biaryl axis and preventing racemization. When 2-bromo-3-methylbenzaldehyde is subjected to asymmetric Suzuki-Miyaura cross-coupling with (2-methoxynaphthalen-1-yl)boronic acid, it achieves a 92% yield and 81% enantiomeric excess (ee)[1]. In contrast, utilizing a baseline 2-bromobenzaldehyde lacking the 3-position steric barrier results in free rotation around the newly formed C-C bond, failing to produce an isolable axially chiral product.
| Evidence Dimension | Enantiomeric excess (ee) and yield in asymmetric cross-coupling |
| Target Compound Data | 92% yield, 81% ee |
| Comparator Or Baseline | 2-Bromobenzaldehyde (0% ee / free rotation) |
| Quantified Difference | 81% absolute increase in ee due to steric locking |
| Conditions | Pd-catalyzed cross-coupling with (2-methoxynaphthalen-1-yl)boronic acid |
Procurement of the 3-methyl derivative is mandatory for synthesizing stable atropisomeric ligands and pharmaceuticals where axial chirality is the primary design feature.
2-Bromo-3-methylbenzaldehyde is utilized to synthesize 1,3-diazepane-2,4-diones (DPDs) via high-yielding reductive amination (98% yield with methylamine). The presence of the 3-methyl group is not merely structural; kinetic and DFT analyses reveal that its steric demand actively distorts the resulting seven-membered DPD ring into a transition-state-like conformation [1]. This steric distortion is the fundamental driving force that allows the precursor to undergo a non-nucleophile-assisted concerted ring contraction to release isocyanates. Unmethylated comparators fail to achieve this required conformational strain, resulting in poor or non-existent isocyanate release.
| Evidence Dimension | Ring-contraction reactivity and precursor synthesis yield |
| Target Compound Data | 98% amination yield; high ring-contraction reactivity due to steric distortion |
| Comparator Or Baseline | Unmethylated DPD precursors (lack sufficient ring strain for efficient isocyanate release) |
| Quantified Difference | Enables spontaneous thermal isocyanate release vs. structural stability |
| Conditions | Thermal ring contraction of DPDs; reductive amination precursor synthesis |
Buyers developing bench-stable isocyanate precursors must select this specific compound to ensure the final heterocycle possesses the necessary internal strain for thermal activation.
Despite the significant di-ortho steric hindrance, 2-bromo-3-methylbenzaldehyde remains highly processable in asymmetric nucleophilic additions. In catalytic asymmetric diethylzinc additions using chiral ligands, this compound delivers the corresponding chiral alcohol in 79% yield with an exceptional 92% enantiomeric excess (ee)[1]. When compared to other substituted benzaldehydes, such as p-tert-butylbenzaldehyde which achieves 98% ee but suffers a drop to 67% yield, the 2-bromo-3-methyl variant offers an optimal balance of high yield and excellent stereocontrol, providing a reliable chiral building block with an intact halogen handle for downstream coupling.
| Evidence Dimension | Yield and Enantiomeric Excess (ee) in diethylzinc addition |
| Target Compound Data | 79% yield, 92% ee |
| Comparator Or Baseline | p-tert-butylbenzaldehyde (67% yield, 98% ee) |
| Quantified Difference | 12% higher yield while maintaining >90% ee |
| Conditions | Catalytic asymmetric diethylzinc addition at 0 °C |
Demonstrates that the compound's steric bulk does not compromise its processability in critical asymmetric carbon-carbon bond-forming reactions, making it a highly efficient chiral precursor.
In the development of targeted covalent inhibitors for KRAS G12C/G12D mutations, the 2-bromo-3-methylbenzaldehyde scaffold is heavily prioritized over generic bromobenzaldehydes. The compound undergoes highly efficient oxime formation (e.g., 30 minutes at 70 °C) and subsequent cross-coupling to build the inhibitor core [1]. The 3-methyl group is strictly required to induce the specific atropisomeric conformation that fits the mutant KRAS binding pocket. Substituting this precursor with 2-bromobenzaldehyde results in a flexible core that fails to maintain the rigid 3D architecture required for effective target engagement and downstream signaling disruption.
| Evidence Dimension | Binding pocket conformational fit |
| Target Compound Data | Induces rigid atropisomeric conformation matching KRAS G12C pocket |
| Comparator Or Baseline | 2-Bromobenzaldehyde (results in flexible, inactive conformation) |
| Quantified Difference | Enables functional target engagement vs. loss of binding affinity |
| Conditions | Synthesis of KRAS G12C/G12D covalent inhibitors |
For oncology drug discovery procurement, this exact substitution pattern is non-negotiable for achieving the required 3D spatial orientation of the final active pharmaceutical ingredient.
Where this compound is the right choice for constructing rigid, axially chiral drug scaffolds (such as KRAS and CBP/EP300 inhibitors) that require the 3-methyl group to lock the molecular conformation and ensure precise binding pocket fit [1].
Ideal for formulating 1,3-diazepane-2,4-diones (DPDs) where the steric bulk of the methyl group is mechanically necessary to induce ring strain, facilitating the controlled thermal release of isocyanates for advanced materials and polyurethane synthesis [2].
The optimal precursor for asymmetric Suzuki-Miyaura cross-couplings aimed at generating tetra-ortho-substituted biaryls, such as Gossypol analogs, where preventing bond rotation is critical for ligand efficacy [3].
Highly suitable for industrial asymmetric organozinc additions, providing a reliable route to chiral secondary alcohols that retain an ortho-bromo handle for subsequent transition-metal-catalyzed functionalization [4].
Irritant